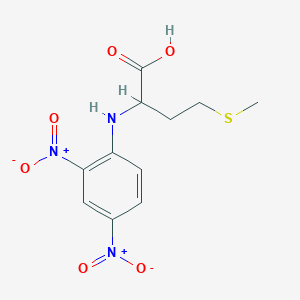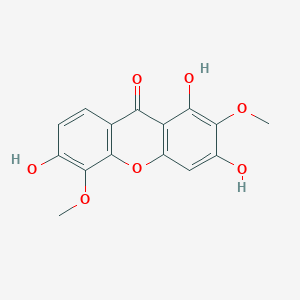![molecular formula C22H22N4O4 B158620 Phenol, 4-[[4-[[4-(2-hydroxyethoxy)phenyl]azo]-2-methoxy-5-methylphenyl]azo]- CAS No. 10196-13-1](/img/structure/B158620.png)
Phenol, 4-[[4-[[4-(2-hydroxyethoxy)phenyl]azo]-2-methoxy-5-methylphenyl]azo]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenol, 4-[[4-[[4-(2-hydroxyethoxy)phenyl]azo]-2-methoxy-5-methylphenyl]azo]- is a chemical compound commonly referred to as Sudan IV. It is a member of the azo dye family and is widely used in scientific research applications. Sudan IV has a deep red color and is used as a dye for various biological and chemical experiments.
Mecanismo De Acción
Sudan IV is a lipophilic dye, meaning it has an affinity for lipids and fats. When Sudan IV is used to stain cells or tissues, it binds to the lipid droplets present in the sample. The dye is then visualized using a microscope or other imaging techniques.
Efectos Bioquímicos Y Fisiológicos
Sudan IV is not known to have any significant biochemical or physiological effects. However, it should be noted that Sudan IV is a potential carcinogen and should be handled with care.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Sudan IV in lab experiments is that it is a relatively simple and inexpensive stain to use. Additionally, Sudan IV is highly specific for lipids and can be used to visualize lipid droplets in cells and tissues. However, one limitation of using Sudan IV is that it is not very sensitive and may not detect small amounts of lipids.
Direcciones Futuras
There are several future directions for the use of Sudan IV in scientific research. One potential application is the use of Sudan IV in the development of new lipid-based drug delivery systems. Additionally, Sudan IV could be used in the study of lipid metabolism and the role of lipids in various diseases. Finally, there is potential for the use of Sudan IV in the development of new imaging techniques for the visualization of lipid droplets in cells and tissues.
Conclusion:
In conclusion, Sudan IV is a widely used azo dye in scientific research applications. It is commonly used as a stain to visualize lipids in cells and tissues and to detect the presence of fats and oils in food products. Sudan IV has a lipophilic nature, meaning it has an affinity for lipids, and is not known to have any significant biochemical or physiological effects. While Sudan IV has some limitations, it remains a valuable tool in scientific research and has several potential future applications.
Métodos De Síntesis
Sudan IV can be synthesized by the diazotization of 2-amino-4-methoxy-5-methylphenol and subsequent coupling with 4-(2-hydroxyethoxy)aniline. This reaction results in the formation of Sudan IV, which is then purified by recrystallization.
Aplicaciones Científicas De Investigación
Sudan IV is widely used in scientific research applications, particularly in the field of biochemistry. It is commonly used as a stain to visualize lipids in cells and tissues. Sudan IV is also used to detect the presence of fats and oils in food products. Additionally, Sudan IV is used in the synthesis of other azo dyes and can be used as an indicator in acid-base titrations.
Propiedades
Número CAS |
10196-13-1 |
|---|---|
Nombre del producto |
Phenol, 4-[[4-[[4-(2-hydroxyethoxy)phenyl]azo]-2-methoxy-5-methylphenyl]azo]- |
Fórmula molecular |
C22H22N4O4 |
Peso molecular |
406.4 g/mol |
Nombre IUPAC |
4-[[4-[[4-(2-hydroxyethoxy)phenyl]diazenyl]-2-methoxy-5-methylphenyl]diazenyl]phenol |
InChI |
InChI=1S/C22H22N4O4/c1-15-13-21(26-24-16-3-7-18(28)8-4-16)22(29-2)14-20(15)25-23-17-5-9-19(10-6-17)30-12-11-27/h3-10,13-14,27-28H,11-12H2,1-2H3 |
Clave InChI |
WGGAMPOJGIZCKA-UHFFFAOYSA-N |
SMILES isomérico |
CC1=CC(=C(C=C1N=NC2=CC=C(C=C2)OCCO)OC)NN=C3C=CC(=O)C=C3 |
SMILES |
CC1=CC(=C(C=C1N=NC2=CC=C(C=C2)OCCO)OC)N=NC3=CC=C(C=C3)O |
SMILES canónico |
CC1=CC(=C(C=C1N=NC2=CC=C(C=C2)OCCO)OC)N=NC3=CC=C(C=C3)O |
Otros números CAS |
10196-13-1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



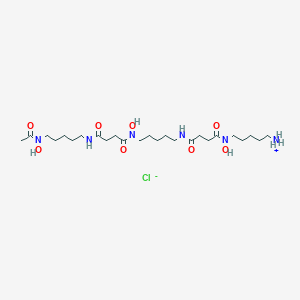
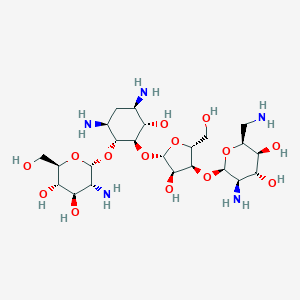
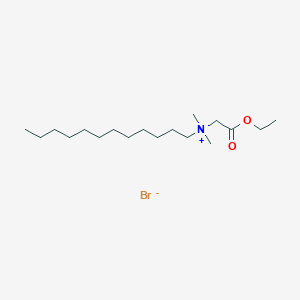
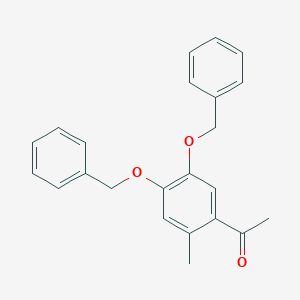
![5,7-dimethylpyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B158553.png)





